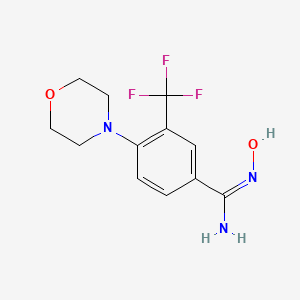![molecular formula C33H35FO4 B14112501 (3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid](/img/structure/B14112501.png)
(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This receptor is primarily expressed in pancreatic islets and plays a crucial role in glucose homeostasis by enhancing insulin secretion in response to elevated glucose levels . AM-1638 has shown significant potential as an antidiabetic agent due to its ability to stimulate insulin secretion without posing a risk of hypoglycemia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AM-1638 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a biaryl intermediate, which is then subjected to various reactions such as Suzuki coupling, hydrogenation, and functional group transformations . Common reagents used in these reactions include palladium on carbon, triphenylphosphine, and diethyl azodicarboxylate .
Industrial Production Methods
Industrial production of AM-1638 involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and scalable reaction conditions. The process is designed to ensure the consistent production of high-purity AM-1638 suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
AM-1638 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid and potassium permanganate are used for oxidation reactions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly employed for reduction reactions.
Substitution: Halogenation and alkylation reactions are performed using reagents like sodium iodide and n-butyl lithium.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of AM-1638, which are evaluated for their pharmacological activity and potential therapeutic applications .
科学研究应用
作用机制
AM-1638 exerts its effects by binding to the G-protein-coupled receptor 40 (GPR40) on pancreatic beta cells. This binding activates the receptor, leading to an increase in intracellular calcium levels and subsequent insulin secretion. The activation of GPR40 also stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), further enhancing glucose control .
相似化合物的比较
Similar Compounds
AMG 837: A partial agonist of GPR40 with lower efficacy compared to AM-1638.
TAK-875: Another GPR40 agonist that has been studied for its antidiabetic properties.
SCO-267: A GPR40 full agonist with a different chemical structure but similar pharmacological effects.
Uniqueness of AM-1638
AM-1638 is unique due to its high potency and full agonist activity at GPR40, which results in a more robust insulinotropic effect compared to partial agonists like AMG 837 . Additionally, AM-1638’s ability to engage both the insulinogenic and incretinogenic axes makes it a promising candidate for the treatment of type 2 diabetes mellitus .
属性
分子式 |
C33H35FO4 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36) |
InChI 键 |
CHEANNSDVJOIBS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


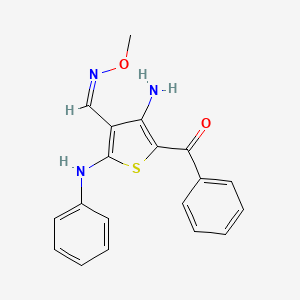
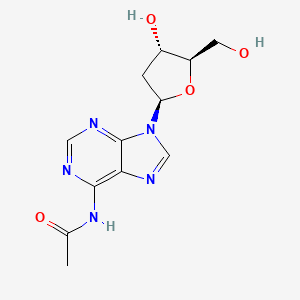
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
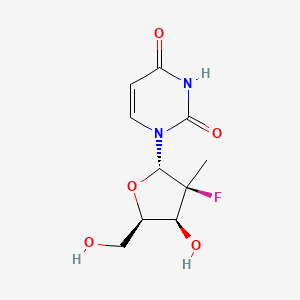
![N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide](/img/structure/B14112445.png)
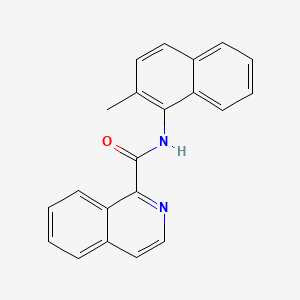
![N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112454.png)
![3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112459.png)
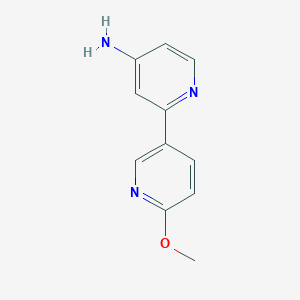
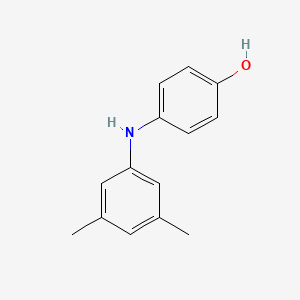
![(3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol](/img/structure/B14112490.png)
![Diethyl 2-[(4-fluorobenzyl)amino]malonate](/img/structure/B14112495.png)
![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112504.png)
